molecular formula C17H14N4O3 B11207806 2-hydroxy-1-methyl-4-oxo-N'-[(E)-pyridin-4-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide

2-hydroxy-1-methyl-4-oxo-N'-[(E)-pyridin-4-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide

Cat. No.: B11207806
M. Wt: 322.32 g/mol
InChI Key: OSYPVGXYHYVGGF-VXLYETTFSA-N
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Description

2-hydroxy-1-methyl-4-oxo-N’-[(E)-pyridin-4-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide is a complex organic compound belonging to the quinoline family. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a quinoline core, a pyridine ring, and a hydrazide group. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-1-methyl-4-oxo-N’-[(E)-pyridin-4-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a condensation reaction with pyridine-4-carboxaldehyde.

    Formation of the Hydrazide Group: The hydrazide group is formed by reacting the intermediate product with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors for precise control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include quinoline-2,4-dione derivatives.

    Reduction: Reduced forms of the compound, such as alcohol derivatives.

    Substitution: Various substituted quinoline and pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, research has focused on its potential as a therapeutic agent. Studies have shown that derivatives of this compound can inhibit certain enzymes and receptors, making it a potential candidate for treating diseases like cancer and bacterial infections.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated system.

Mechanism of Action

The mechanism of action of 2-hydroxy-1-methyl-4-oxo-N’-[(E)-pyridin-4-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide involves its interaction with various molecular targets. These include enzymes and receptors that are crucial for cellular processes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share the quinoline core and exhibit similar biological activities.

    Pyridine derivatives: Compounds with pyridine rings often show comparable reactivity and applications.

    Hydrazides: These compounds have similar functional groups and can undergo analogous chemical reactions.

Uniqueness

What sets 2-hydroxy-1-methyl-4-oxo-N’-[(E)-pyridin-4-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide apart is its combination of these structural features in a single molecule. This unique structure allows for a broader range of chemical reactivity and potential biological activities, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C17H14N4O3

Molecular Weight

322.32 g/mol

IUPAC Name

4-hydroxy-1-methyl-2-oxo-N-[(E)-pyridin-4-ylmethylideneamino]quinoline-3-carboxamide

InChI

InChI=1S/C17H14N4O3/c1-21-13-5-3-2-4-12(13)15(22)14(17(21)24)16(23)20-19-10-11-6-8-18-9-7-11/h2-10,22H,1H3,(H,20,23)/b19-10+

InChI Key

OSYPVGXYHYVGGF-VXLYETTFSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC=NC=C3)O

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC=NC=C3)O

Origin of Product

United States

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